1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl-
Overview
Description
1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- is a heterocyclic compound featuring an oxazole ring fused with an oxazolone ring. This compound is notable for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C16H12N2O3, and it has a molecular weight of approximately 296.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. Solvent-free conditions or green chemistry approaches may also be employed to enhance the environmental friendliness of the production process.
Chemical Reactions Analysis
Types of Reactions
1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
1H,3H,5H-Oxazolo(3,4-c)oxazole: A simpler analog without the diphenyl and hydroxymethyl groups.
Benzoxazole: Another heterocyclic compound with similar structural features but different functional groups.
Oxazolone: A related compound with a different ring structure and reactivity.
Uniqueness
1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of 1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3,5-diphenyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-11-18-12-21-16(14-7-3-1-4-8-14)19(18)17(22-13-18)15-9-5-2-6-10-15/h1-10,16-17,20H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJSYYBGXMOGCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(N2C(O1)C3=CC=CC=C3)C4=CC=CC=C4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957997 | |
Record name | (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36778-78-6 | |
Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole-7a(7H)-methanol, 3,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036778786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC90566 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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